

# Cdk2-IN-9 datasheet and chemical properties

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## Compound of Interest

Compound Name: Cdk2-IN-9

Cat. No.: B12412286

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## In-Depth Technical Guide to Cdk2-IN-9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological activities, and experimental methodologies associated with compounds identified as **Cdk2-IN-9**. It is important to note that the designation "**Cdk2-IN-9**" refers to at least two distinct chemical entities with different structures and mechanisms of action. This guide will address both compounds, clearly differentiating between them to ensure clarity for research and development purposes.

### Compound 1: Cdk2-IN-9 (A Bifunctional CDK2 Inhibitor and Molecular Glue)

This compound, also referred to as compound 24, is a potent agent with a dual mechanism of action.

### Chemical and Physical Properties

Property	Value	Reference
CAS Number	3031561-92-6	[1]
Molecular Formula	C21H24N8S	[1]
Molecular Weight	420.53 g/mol	[1]
IC50 (CDK2/E)	4 nM	[2]
Storage	2 years at -20°C	[1]
Solubility	Information not publicly available	
Stability	Information not publicly available	

## Biological Activity and Mechanism of Action

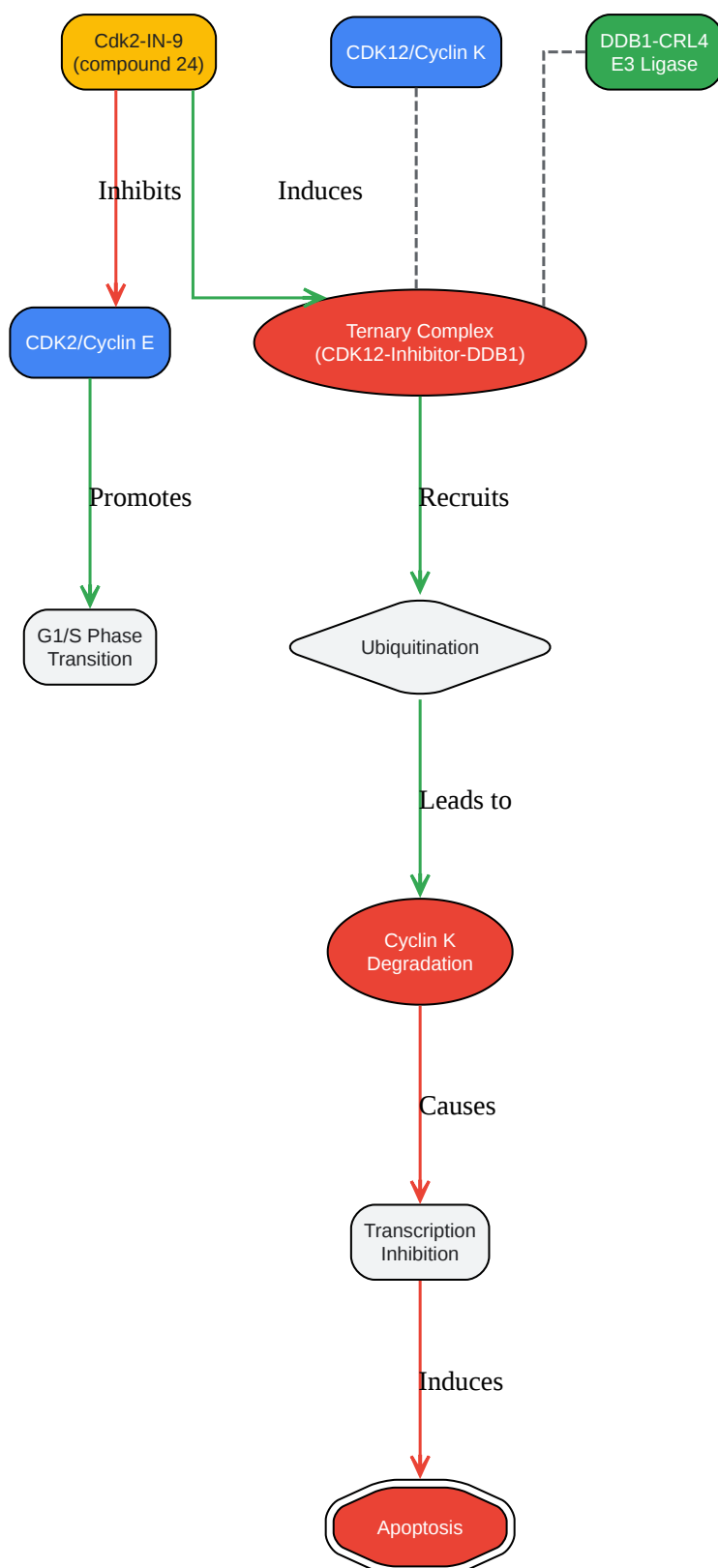
**Cdk2-IN-9** (compound 24) is a bifunctional molecule that acts as both a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2)/Cyclin E and as a molecular glue.[3] Its primary mechanism involves:

- **Direct CDK2 Inhibition:** It competitively binds to the ATP-binding site of CDK2, preventing the phosphorylation of its substrates and thereby blocking cell cycle progression.
- **Molecular Glue Activity:** It induces a novel interaction between CDK12 and the DDB1-CUL4-RBX1 (CRL4) E3 ubiquitin ligase complex.[2] This ternary complex formation leads to the polyubiquitination and subsequent proteasomal degradation of Cyclin K, the regulatory partner of CDK12.[2]

The degradation of Cyclin K leads to the inhibition of CDK12-mediated transcription, which in turn can induce apoptosis through the dephosphorylation of the Retinoblastoma protein (Rb) and the C-terminal domain of RNA Polymerase II.[2] Cellular studies have shown that treatment with this compound leads to the activation of caspases 3, 7, and 9, and a decrease in the levels of anti-apoptotic proteins such as Mcl-1 and XIAP.[2]

## Signaling Pathway

The following diagram illustrates the dual mechanism of action of **Cdk2-IN-9** (compound 24).



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Caption: Dual mechanism of **Cdk2-IN-9** (compound 24).

## Compound 2: CDK2-IN-9 (A Selective CDK2 Inhibitor)

This compound is a selective inhibitor of CDK2 with antiproliferative properties.

### Chemical and Physical Properties

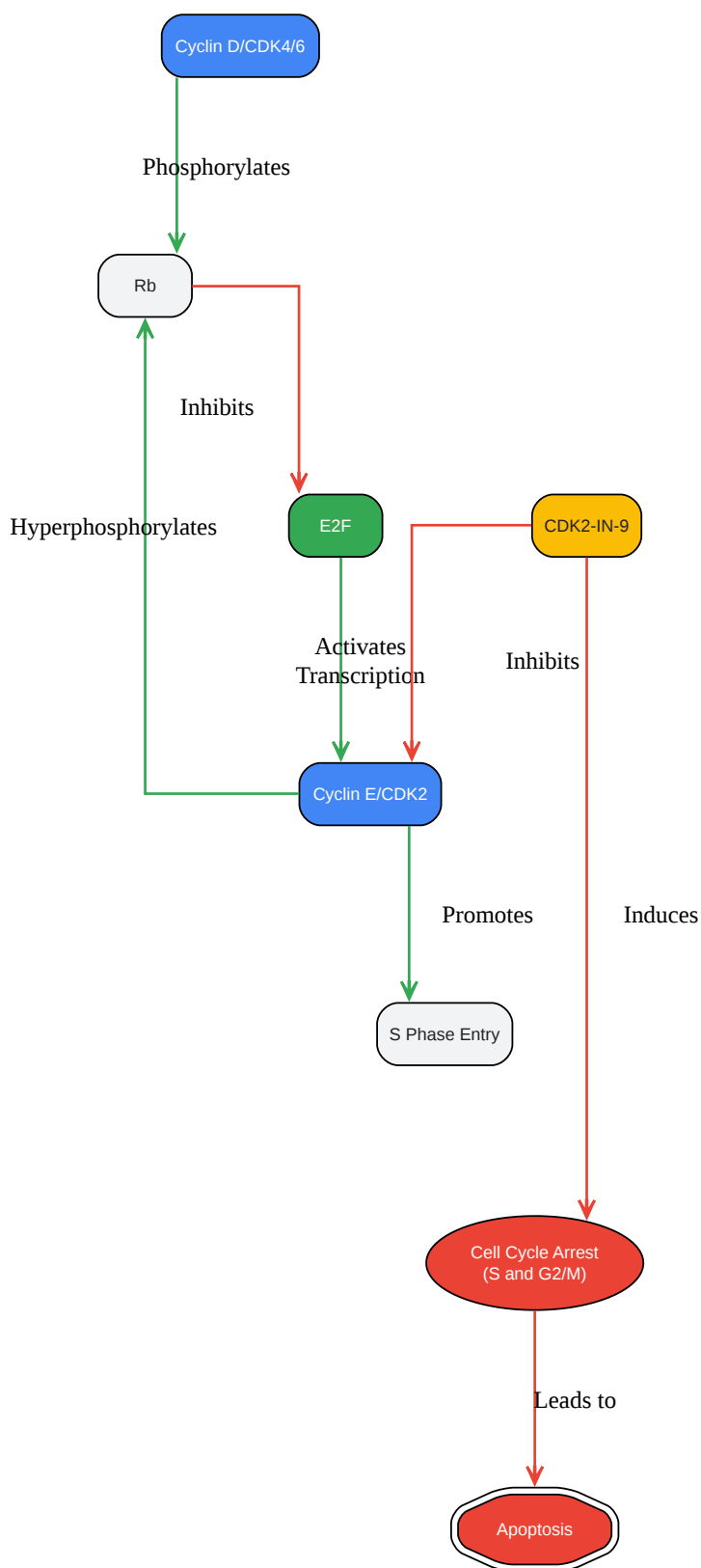
Property	Value	Reference
CAS Number	2919216-33-2	
Molecular Formula	Not publicly available	
Molecular Weight	Not publicly available	
IC50 (CDK2)	0.63 $\mu$ M	[4]
Storage	Information not publicly available	
Solubility	Information not publicly available	
Stability	Information not publicly available	

### Biological Activity and Mechanism of Action

**CDK2-IN-9** (from MedchemExpress) is a potent inhibitor of CDK2.[4] Its mechanism of action is centered on the direct inhibition of CDK2 kinase activity. By blocking CDK2, it prevents the phosphorylation of key substrates required for cell cycle progression, particularly through the G1/S and S/G2 checkpoints. This inhibition leads to cell cycle arrest in the S and G2/M phases, ultimately inducing apoptosis in cancer cells.[4] It has shown potential for the research of melanoma.[4]

### Signaling Pathway

The following diagram illustrates the role of CDK2 in the G1/S transition and the effect of its inhibition by **CDK2-IN-9**.



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Caption: Inhibition of G1/S transition by **CDK2-IN-9**.

## Experimental Protocols

### In Vitro CDK2 Kinase Assay (ADP-Glo™ Assay)

This protocol is a general method for determining the in vitro potency (IC<sub>50</sub>) of a test compound against CDK2.

Materials:

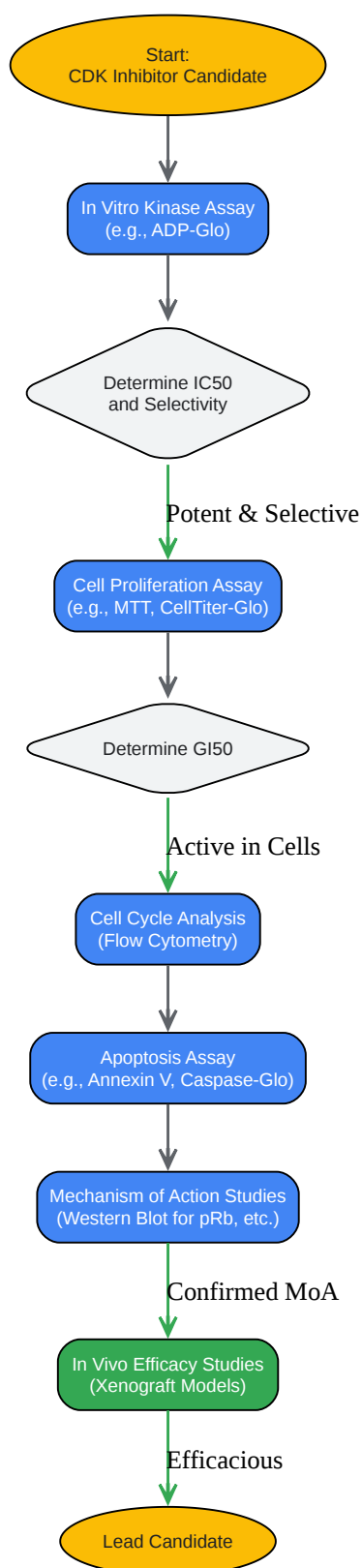
- Recombinant active CDK2/Cyclin A or CDK2/Cyclin E enzyme
- CDK2 substrate (e.g., Histone H1 or a specific peptide)
- ATP
- Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl<sub>2</sub>; 0.1mg/ml BSA; 50μM DTT)
- Test compound (**Cdk2-IN-9**) serially diluted in DMSO
- ADP-Glo™ Kinase Assay Kit (Promega)
- 384-well white assay plates
- Plate reader capable of measuring luminescence

Procedure:

- Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
- Reaction Setup: In a 384-well plate, add the following to each well:
  - 1 μL of test compound dilution (or DMSO for control)
  - 2 μL of a mixture of CDK2 enzyme and substrate in kinase assay buffer
- Reaction Initiation: Add 2 μL of ATP solution in kinase assay buffer to each well to start the reaction. The final reaction volume is 5 μL.

- Incubation: Incubate the plate at 30°C for 60 minutes.
- ATP Depletion: Add 5  $\mu$ L of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
- ADP to ATP Conversion: Add 10  $\mu$ L of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
- Signal Detection: Measure the luminescence of each well using a plate reader.
- Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC<sub>50</sub> value by fitting the data to a four-parameter logistic dose-response curve.

## Experimental Workflow: CDK Inhibitor Evaluation



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Caption: A typical workflow for the evaluation of a CDK inhibitor.



This guide provides a foundational understanding of the compounds known as **Cdk2-IN-9**. Researchers should carefully note the CAS number to distinguish between these different molecules in their studies. Further investigation into the specific properties, such as solubility and stability, is recommended for detailed experimental design.

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## References

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